1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one
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Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one is an organic compound that belongs to the class of phenylpropanoids. This compound is structurally related to vanillin and is known for its potential applications in various fields, including medicinal chemistry and material science. Its unique structure, featuring a hydroxy and methoxy group on the phenyl ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one typically involves the alkylation of vanillin derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with an appropriate alkylating agent under basic conditions. For example, the use of potassium carbonate in dimethylformamide as a solvent can facilitate the alkylation process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to vanillin makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The hydroxy and methoxy groups play a crucial role in these interactions by forming hydrogen bonds and other non-covalent interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)ethan-1-one: Known for its use in medicinal chemistry.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Studied for its antioxidant properties.
4-Hydroxy-3-methoxybenzaldehyde:
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)-4-methylpentan-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its longer carbon chain compared to similar compounds allows for different interactions and applications, particularly in the development of novel pharmaceuticals and materials.
Properties
CAS No. |
452528-73-3 |
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Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-4-methylpentan-3-one |
InChI |
InChI=1S/C13H18O3/c1-9(2)11(14)6-4-10-5-7-12(15)13(8-10)16-3/h5,7-9,15H,4,6H2,1-3H3 |
InChI Key |
UUAPKYXCTFBKFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
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